

Application Notes and Protocols for Intracerebroventricular Injection of Neurokinin B TFA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin B (NKB), a member of the tachykinin peptide family, is a critical regulator of reproductive function. It is encoded by the TAC3 gene in humans and the Tac2 gene in rodents. NKB preferentially binds to the neurokinin-3 receptor (NK3R), a G-protein coupled receptor. Loss-of-function mutations in either NKB or NK3R lead to hypogonadotropic hypogonadism, highlighting their essential role in the reproductive axis.[1] NKB is co-expressed with kisspeptin and dynorphin in neurons of the arcuate nucleus, forming a network that is fundamental to the pulsatile secretion of gonadotropin-releasing hormone (GnRH).[2] Intracerebroventricular (ICV) injection of NKB or its agonists is a key experimental technique to investigate its central effects on neuroendocrine pathways. This document provides a detailed protocol for the ICV injection of Neurokinin B trifluoroacetate (TFA) salt in rodent models.

Data Presentation

The following tables summarize the quantitative effects of intracerebroventricular administration of Neurokinin B agonists on Luteinizing Hormone (LH) secretion in various animal models.

Table 1: Effects of ICV NKB Agonist (Senktide) on LH Secretion in Female Rats



| Animal Model | Dose of Senktide (ICV) | Vehicle | Key Findings | Reference |
|--|---------------------------|---------|--|-----------|
| Ovariectomized (OVX) + low dose E ₂ | 600 pmol | Vehicle | Significant increase in LH release at 20, 60, and 120 minutes post-injection.[3] | [3] |
| Diestrus | 600 pmol | Vehicle | 3-fold increase in LH secretory mass (AUC) over 120 minutes.[4] | [4] |
| Proestrus | 600 pmol | Vehicle | Significant increase in serum LH levels at 20 minutes post-injection.[3] | [3] |
| Ovariectomized (OVX) | 100-600 pmol | Vehicle | Dose-dependent suppression of LH pulses.[5] | [5] |

Table 2: Effects of ICV NKB/NKB Agonist on LH Secretion in Other Species



| Animal Model | Agent and Dose (ICV) | Vehicle | Key Findings | Reference |
|--|--|----------------|---|-----------|
| Ovariectomized ewes (follicular phase) | 1 nmol Senktide | Sterile Saline | Sustained increase in LH concentrations, with some animals reaching surge-like levels (23–80 ng/ml).[6] | [6] |
| Ovariectomized ewes (luteal phase) | 1 nmol Senktide | Sterile Saline | No significant effect on LH pulse frequency or amplitude.[6] | [6] |
| Anestrous Shiba goats | 200 nmol Senktide (IV, repeated) | Not specified | Pulsatile increase in LH secretion after each injection in 5 out of 6 goats. [7] | [7] |
| Adult GnRH-GFP male mice | Senktide | aCSF | Induced GnRH release in the median eminence but not the preoptic area.[8] | [8] |

Experimental Protocols

Protocol 1: Preparation of Neurokinin B TFA for Intracerebroventricular Injection

This protocol details the preparation of **Neurokinin B TFA** solution for ICV administration.

Materials:



- Neurokinin B TFA (≥95% purity)
- Sterile, pyrogen-free 0.9% saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated micropipettes and sterile tips

Procedure:

- Calculate the required amount of NKB TFA: Based on the desired final concentration and injection volume, calculate the mass of NKB TFA needed. It is advisable to prepare a stock solution that can be diluted to the final working concentration.
- Reconstitution of NKB TFA:
 - Allow the lyophilized NKB TFA powder to equilibrate to room temperature before opening the vial to prevent condensation.
 - Aseptically add the calculated volume of sterile 0.9% saline to the vial to achieve the desired stock concentration.
 - Gently vortex the solution to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
- Preparation of Working Solution:
 - Dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection.
 - \circ For example, if the stock solution is 1 mM and the desired final concentration is 100 μ M, perform a 1:10 dilution.
- Storage:
 - It is recommended to prepare fresh solutions for each experiment.



 If storage is necessary, aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Intracerebroventricular (ICV) Injection in Mice

This protocol describes the surgical procedure for ICV injection in mice using a stereotaxic apparatus.

Materials:

- Stereotaxic frame with mouse adaptor
- Anesthesia system (e.g., isoflurane)
- Heating pad to maintain body temperature
- Surgical instruments (scalpel, scissors, forceps)
- Skull drill
- Hamilton syringe (10 μL) with a 26-gauge needle
- NKB TFA solution (prepared as in Protocol 1)
- Sterile saline
- Betadine and 70% ethanol
- Suturing material or tissue adhesive

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).
 - Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.



- Shave the fur from the scalp and secure the mouse in the stereotaxic frame.
- Apply ophthalmic ointment to the eyes to prevent drying.
- Maintain the animal's body temperature at 37°C using a heating pad.

Surgical Procedure:

- Disinfect the surgical area with Betadine followed by 70% ethanol.
- Make a midline incision on the scalp to expose the skull.
- Identify the bregma and lambda landmarks on the skull.
- For injection into the lateral ventricle, use the following coordinates relative to bregma:
 Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -3.0 mm.
- Drill a small hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.

Injection:

- Load the Hamilton syringe with the NKB TFA solution, ensuring there are no air bubbles.
- Slowly lower the needle through the burr hole to the target DV coordinate.
- o Infuse the desired volume (typically 1-5 μL) at a slow rate (e.g., 0.5 μL/min) to prevent tissue damage and backflow.[9]
- Leave the needle in place for an additional 2-5 minutes to allow for diffusion of the solution before slowly retracting it.

Post-operative Care:

- Suture the scalp incision or close with tissue adhesive.
- Administer post-operative analgesics as per institutional guidelines.
- Place the mouse in a clean cage on a heating pad for recovery.

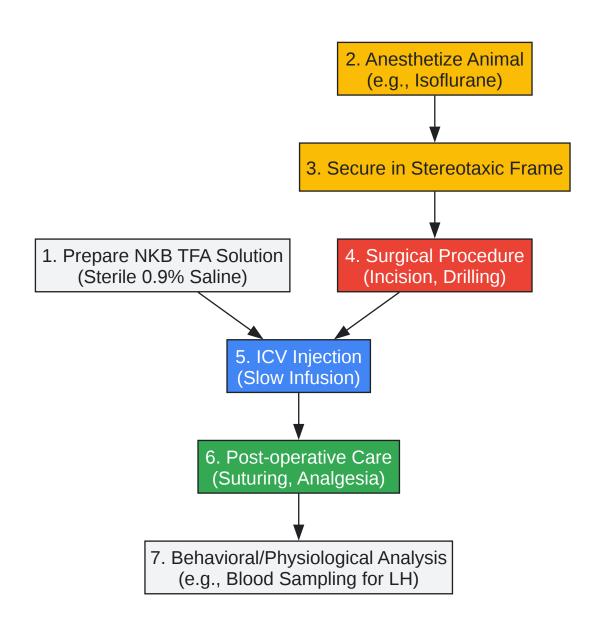


• Monitor the animal closely until it is fully ambulatory.

Visualizations Neurokinin B Signaling Pathway in KNDy Neurons







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